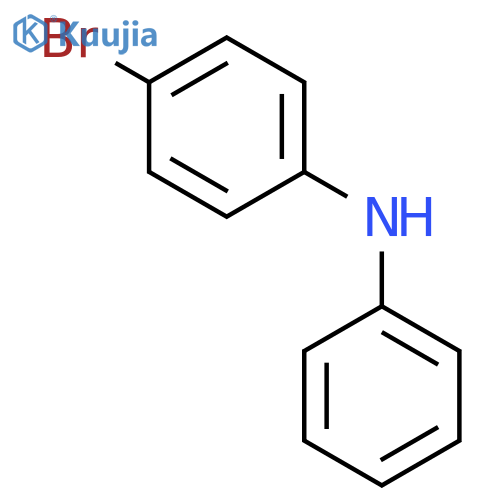

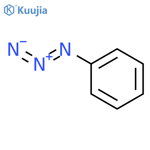

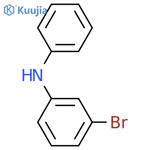

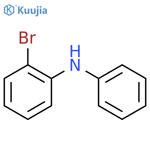

Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide

,

Journal of Organic Chemistry,

1993,

58(24),

6900-1